

"Physical and chemical properties of 9,10-Dihydrotrichodermol"

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Compound of Interest

Compound Name: 9,10-Dihydrotrichodermol

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An In-depth Technical Guide to 9,10-Dihydrotrichodermol

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

9,10-Dihydrotrichodermol is a sesquiterpenoid mycotoxin belonging to the trichothecene family. These mycotoxins are produced by various fungal genera, including *Trichoderma*. As a derivative of trichodermol, **9,10-Dihydrotrichodermol** shares the characteristic 12,13-epoxytrichothec-9-ene core structure, which is crucial for its biological activity. This guide provides a detailed examination of the physical and chemical properties of **9,10-Dihydrotrichodermol**, its biological mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **9,10-Dihydrotrichodermol** is presented below. Due to the limited availability of specific data for the 9,10-dihydro derivative, properties for the closely related and more extensively studied parent compound, trichodermol, are also included for comparative purposes.

Property	Value (9,10-Dihydrotrichodermol)	Value (Trichodermol)
Molecular Formula	C15H24O3	C15H22O3[1]
Molecular Weight	252.35 g/mol	250.33 g/mol [1]
Appearance	White powder	-
Melting Point	118-120 °C	-

Note: Specific data for the boiling point and solubility of **9,10-Dihydrotrichodermol** are not readily available in the reviewed literature. Trichothecenes are generally lipophilic, allowing for absorption through the skin, gut, and pulmonary mucosa.[1]

Spectral Data

Detailed spectral data for the definitive identification and characterization of trichothecenes is critical. While a complete dataset for **9,10-Dihydrotrichodermol** is not available, the following represents typical spectral characteristics for the parent compound, trichodermol.

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a common method for the identification of trichodermin, a derivative of trichodermol. The mass spectrum of authentic trichodermol shows characteristic fragmentation patterns that can be used for its identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of trichothecenes. The chemical shifts are influenced by the various functional groups present on the core structure.

Biological Activity and Mechanism of Action

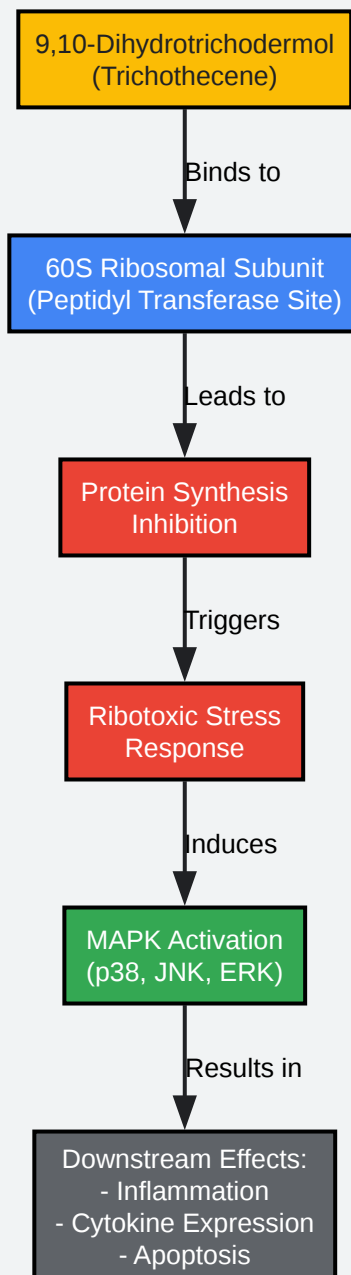
The primary mechanism of toxicity for trichothecenes, including **9,10-Dihydrotrichodermol**, is the inhibition of eukaryotic protein synthesis.[3][4] This occurs through their interaction with the 60S ribosomal subunit, specifically by binding to the peptidyl transferase site.[3][4] This binding event can interfere with different stages of translation:

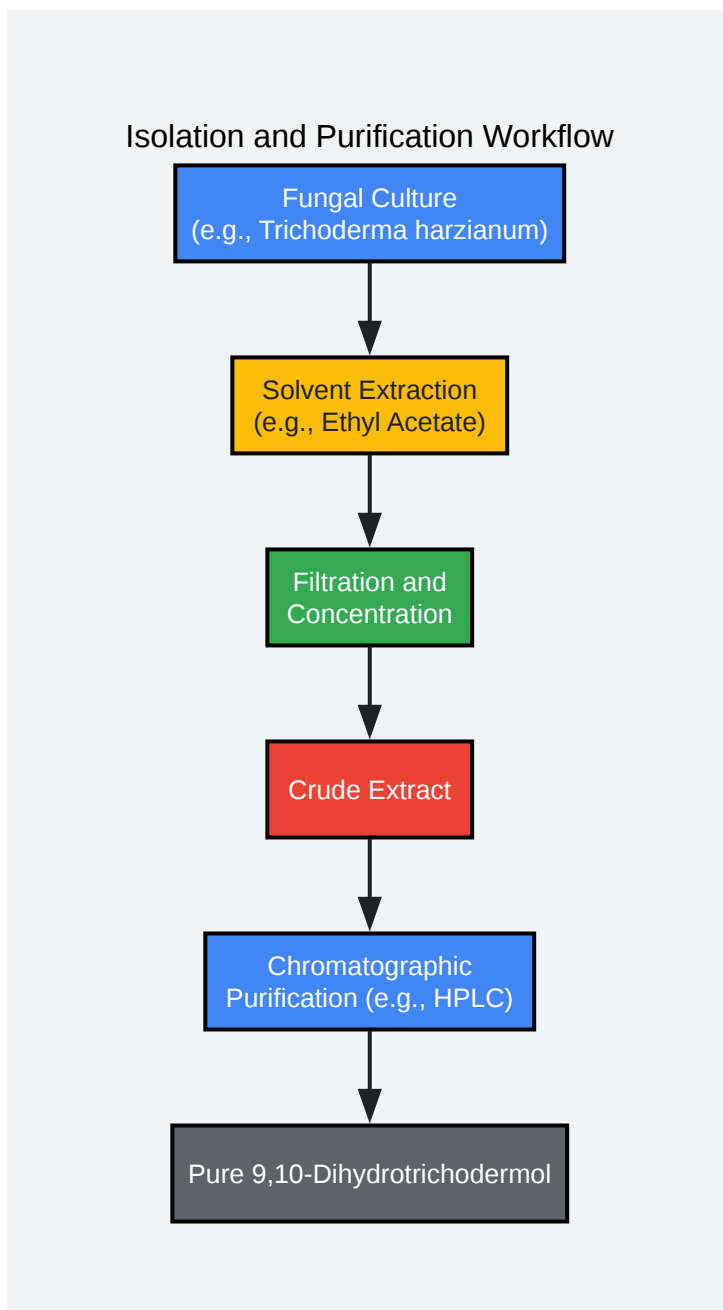
- Initiation: Some trichothecenes can prevent the proper association of ribosomal subunits or the binding of the initial tRNA.[3]
- Elongation/Termination: Others, like trichodermin, inhibit the peptidyl transferase enzyme, which is responsible for forming peptide bonds, thus halting the elongation of the polypeptide chain.[3][5]

This disruption of protein synthesis triggers a cellular stress response known as the ribotoxic stress response.[6][7] This response leads to the activation of several mitogen-activated protein kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[8][9][10] The activation of these pathways can ultimately lead to various cellular outcomes, including inflammation, cytokine gene expression, and apoptosis.[6][9]

Signaling Pathway

Trichothecene-Induced Ribotoxic Stress Response





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